molecular formula C12H8BrNO2 B8735603 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile CAS No. 61776-40-7

6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B8735603
CAS No.: 61776-40-7
M. Wt: 278.10 g/mol
InChI Key: PVXXMSDBYOTQRQ-UHFFFAOYSA-N
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Description

6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromoethyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

CAS No.

61776-40-7

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

6-(1-bromoethyl)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H8BrNO2/c1-7(13)8-2-3-11-10(4-8)12(15)9(5-14)6-16-11/h2-4,6-7H,1H3

InChI Key

PVXXMSDBYOTQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by cyclization and functional group transformations. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. In cancer cells, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. The compound’s bromoethyl group facilitates its binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can be compared with other benzopyran derivatives such as:

These comparisons highlight the unique properties of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile, making it a valuable compound for various scientific applications.

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